3-Methylpyrrolidine-1-sulfonamide CAS number and molecular weight
3-Methylpyrrolidine-1-sulfonamide CAS number and molecular weight
An In-depth Technical Guide to 3-Methylpyrrolidine-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-Methylpyrrolidine-1-sulfonamide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of data for this specific molecule, this document synthesizes information from closely related structures and the broader classes of pyrrolidine and sulfonamide compounds to offer predictive insights into its properties, synthesis, and potential applications.
Chemical Identity and Physicochemical Properties
Table 1: Physicochemical Properties of 3-Methylpyrrolidine-1-sulfonamide
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂O₂S | Calculated |
| Molecular Weight | 164.23 g/mol | Calculated |
| CAS Number | Not readily available | - |
| Parent Compound (3-Methylpyrrolidine) CAS Number | 34375-89-8 | [1][2] |
Note: The molecular formula and weight have been calculated based on the constituent parts of the molecule.
The Scientific Rationale: Pyrrolidine and Sulfonamide Scaffolds in Drug Discovery
The interest in 3-Methylpyrrolidine-1-sulfonamide stems from the well-established roles of its constituent moieties in medicinal chemistry.
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The Pyrrolidine Ring: This saturated five-membered nitrogen heterocycle is a prevalent scaffold in numerous natural products and synthetic drugs.[2] Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. The methyl group at the 3-position introduces a chiral center, offering the potential for stereospecific interactions.
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The Sulfonamide Group: The sulfonamide functional group is a cornerstone of chemotherapy, famously initiated by the discovery of prontosil.[3] Beyond their antibacterial properties, sulfonamides are integral to a wide array of therapeutics, including diuretics, anticonvulsants, and anti-inflammatory agents.[3][4] This versatility arises from the sulfonamide's ability to act as a hydrogen bond donor and acceptor, as well as its capacity to mimic other functional groups in drug-receptor binding.
The combination of these two pharmacophores in 3-Methylpyrrolidine-1-sulfonamide suggests a molecule with potential for diverse biological activities, meriting further investigation in drug discovery programs.
Synthesis and Methodologies
A plausible and efficient synthesis of 3-Methylpyrrolidine-1-sulfonamide would likely involve the reaction of 3-methylpyrrolidine with a suitable sulfonating agent. A general, well-established method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[4]
Proposed Synthetic Protocol:
This protocol outlines a general procedure for the synthesis of 3-Methylpyrrolidine-1-sulfonamide from its immediate precursors.
Step 1: Reaction Setup
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In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylpyrrolidine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Cool the solution to 0 °C using an ice bath.
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In a separate flask, prepare a solution of sulfuryl chloride (SO₂Cl₂) in the same solvent.
Step 2: Sulfamoyl Chloride Formation
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Slowly add the solution of sulfuryl chloride to the cooled 3-methylpyrrolidine solution. The reaction is exothermic and should be controlled by the rate of addition.
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Allow the reaction to stir at 0 °C for 1-2 hours. This step forms the intermediate 3-methylpyrrolidine-1-sulfonyl chloride.
Step 3: Amination
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In a separate, cooled (0 °C) flask, bubble ammonia gas through a fresh portion of the solvent or use a solution of ammonia in an appropriate solvent (e.g., 7N ammonia in methanol).
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Slowly add the freshly prepared 3-methylpyrrolidine-1-sulfonyl chloride solution to the ammonia solution.
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Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
Step 4: Work-up and Purification
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Quench the reaction by the slow addition of water.
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Separate the organic layer. If the product is in the aqueous layer, perform extractions with a suitable organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Concentrate the filtrate under reduced pressure to yield the crude product.
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Purify the crude 3-Methylpyrrolidine-1-sulfonamide by column chromatography on silica gel or by recrystallization.
Diagram 1: Proposed Synthesis of 3-Methylpyrrolidine-1-sulfonamide
Caption: A two-step synthesis pathway for 3-Methylpyrrolidine-1-sulfonamide.
Potential Applications in Drug Development
Given the biological significance of the pyrrolidine and sulfonamide moieties, 3-Methylpyrrolidine-1-sulfonamide could be a valuable building block or a lead compound in several therapeutic areas.
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Antibacterial Agents: The foundational application of sulfonamides is in combating bacterial infections by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[5][6] Derivatives of 3-Methylpyrrolidine-1-sulfonamide could be explored for novel antibacterial activity, potentially against drug-resistant strains.
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Anti-diabetic Agents: Certain sulfonamide derivatives of pyrrolidine have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target for the treatment of type 2 diabetes.[7] The unique stereochemistry of 3-Methylpyrrolidine-1-sulfonamide could offer novel interactions within the DPP-IV active site.
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Central Nervous System (CNS) Disorders: The pyrrolidine scaffold is present in numerous CNS-active drugs. The lipophilicity and three-dimensional structure imparted by the 3-methylpyrrolidine ring could facilitate blood-brain barrier penetration, making its sulfonamide derivatives candidates for neurological targets.
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Anti-inflammatory Agents: Non-antibacterial sulfonamides, such as celecoxib, are potent anti-inflammatory drugs that selectively inhibit cyclooxygenase-2 (COX-2).[3] The development of novel pyrrolidine-containing sulfonamides could lead to new classes of anti-inflammatory agents with improved efficacy and safety profiles.
Conclusion and Future Directions
3-Methylpyrrolidine-1-sulfonamide represents an intriguing, yet underexplored, area of chemical space. The convergence of the structurally important pyrrolidine ring and the functionally versatile sulfonamide group suggests significant potential for this compound in drug discovery and development. Future research should focus on the definitive synthesis and characterization of 3-Methylpyrrolidine-1-sulfonamide, followed by a systematic evaluation of its biological activities across a range of therapeutic targets. Such studies will be instrumental in unlocking the full potential of this promising molecular scaffold.
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